(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, and an ethyl ester group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate typically involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The general synthetic route can be described as follows:
Starting Materials: 2-bromo-3-fluorobenzene and ethyl acrylate.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Triethylamine.
Solvent: N,N-Dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to 100°C under an inert atmosphere for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: 3-(2-fluoro-3-methoxyphenyl)acrylate.
Reduction: 3-(2-bromo-3-fluorophenyl)propanol.
Oxidation: 3-(2-bromo-3-fluorophenyl)quinone.
Scientific Research Applications
(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential anti-inflammatory and anticancer properties.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate in biological systems is not well-documented. its reactivity can be attributed to the presence of the bromo and fluoro substituents, which can participate in various biochemical interactions. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: An ester with similar reactivity due to the presence of bromo and fluoro substituents.
2-Bromo-5-(trifluoromethyl)pyridine: A compound with a bromo and trifluoromethyl group on a pyridine ring.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with a bromo and fluoro substituent on a benzenesulfonamide structure.
Uniqueness
(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl (E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(13)11(8)12/h3-7H,2H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKXESFBDVVFE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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